molecular formula C8H10N2O4 B14026911 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester

Cat. No.: B14026911
M. Wt: 198.18 g/mol
InChI Key: FXINEUMDILONEN-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester is a heterocyclic compound featuring a pyridazine core substituted with two methoxy groups at positions 3 and 6, and a methyl ester at position 4.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 3,6-dimethoxypyridazine-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-12-6-4-5(8(11)14-3)7(13-2)10-9-6/h4H,1-3H3

InChI Key

FXINEUMDILONEN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C(=C1)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester typically involves the esterification of 3,6-Dimethoxy-4-pyridazinecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester Pyridazine 3,6-dimethoxy; 4-methyl ester Discontinued; potential synthetic intermediate
4-(6-Chloro-pyridin-3-yl)-1H-pyrrole-3-carboxylic acid methyl ester Pyridine-pyrrole hybrid 6-chloro; methyl ester Electron-withdrawing substituents may enhance stability
1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-methoxy-, methyl ester Triazolo-pyridine 3-methoxy; methyl ester High nitrogen content; predicted pKa ~2.21
Palmitic Acid Methyl Ester Aliphatic chain C16 chain; methyl ester Lipidomics biomarker; GC-MS standard

Research Findings and Implications

  • Reactivity : Methoxy groups in the target compound may shield the pyridazine ring from electrophilic attacks, whereas chloro substituents (e.g., in ) could facilitate nucleophilic substitution.
  • Stability : Methyl esters generally exhibit slower hydrolysis rates compared to ethyl esters (e.g., in ), suggesting the target compound may persist longer in aqueous environments than its ethyl analogs.

Biological Activity

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester (C9H12N2O4) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features two methoxy groups at positions 3 and 6 of the pyridazine ring, with a methyl ester group at position 4. This structural configuration is significant for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyridazine, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain pyridazine derivatives had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A notable study reported that this compound exhibited cytotoxic effects on human cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating significant antiproliferative activity.

The biological activity of this compound is thought to involve the modulation of key enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor of certain kinases or as an antagonist for specific receptors associated with tumor growth and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study aimed at evaluating the antimicrobial efficacy of various pyridazine derivatives found that this compound significantly inhibited biofilm formation in E. coli, suggesting its potential use in treating biofilm-associated infections.
  • Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells after treatment, confirming its role in inducing cell death.

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialCandida albicans30 µg/mL
AnticancerMCF-7 (breast cancer)25 µM

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